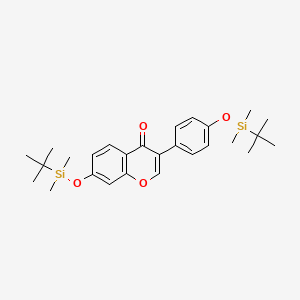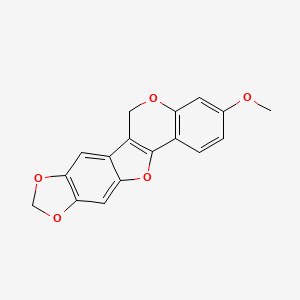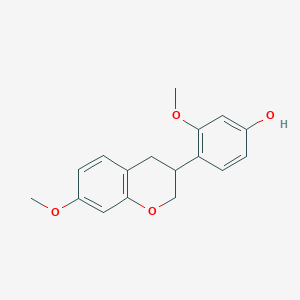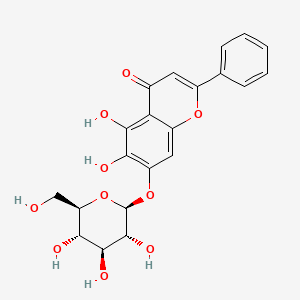
Daidzein-Bis-tert-butyldimethylsilylether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Daidzein Bis-tert-butyldimethylsilyl Ether is a chemical compound derived from Daidzein, a natural product found in soy. This compound is often used as an analytical standard and has shown potential anti-cancer properties .
Wissenschaftliche Forschungsanwendungen
Daidzein Bis-tert-butyldimethylsilyl Ether has a wide range of applications in scientific research:
Wirkmechanismus
Target of Action
Daidzein Bis-tert-butyldimethylsilyl Ether is a derivative of Daidzein, a natural product derived from soy . Daidzein has been shown to have anti-inflammatory properties and can be used in the treatment of cancer . .
Mode of Action
It’s parent compound, daidzein, has been shown to have anti-inflammatory and anti-cancer properties
Biochemical Pathways
Daidzein, its parent compound, has been shown to affect various biochemical pathways related to inflammation and cancer
Pharmacokinetics
It is soluble in chloroform, dichloromethane, and methanol , which may influence its bioavailability and pharmacokinetics.
Result of Action
Its parent compound, daidzein, has been shown to have anti-inflammatory and anti-cancer properties
Action Environment
Environmental factors can influence the action, efficacy, and stability of Daidzein Bis-tert-butyldimethylsilyl Ether. Factors such as the food matrix, dietary habits, frequency of ingestion, intestinal fermentation, and colonic transit time can influence the absorption of similar compounds . .
Biochemische Analyse
Biochemical Properties
It is known that Daidzein, the parent compound, has been shown to have anti-inflammatory properties and can be used in the treatment of cancer
Cellular Effects
It is known that Daidzein, the parent compound, has been shown to have anti-inflammatory properties and can be used in the treatment of cancer
Molecular Mechanism
It is known that Daidzein, the parent compound, has been shown to have anti-inflammatory properties and can be used in the treatment of cancer .
Temporal Effects in Laboratory Settings
It is known that Daidzein, the parent compound, has been shown to have anti-inflammatory properties and can be used in the treatment of cancer .
Dosage Effects in Animal Models
It is known that Daidzein, the parent compound, has been shown to have anti-inflammatory properties and can be used in the treatment of cancer .
Metabolic Pathways
It is known that Daidzein, the parent compound, has been shown to have anti-inflammatory properties and can be used in the treatment of cancer .
Transport and Distribution
It is known that Daidzein, the parent compound, has been shown to have anti-inflammatory properties and can be used in the treatment of cancer .
Subcellular Localization
It is known that Daidzein, the parent compound, has been shown to have anti-inflammatory properties and can be used in the treatment of cancer .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Daidzein Bis-tert-butyldimethylsilyl Ether is synthesized by reacting Daidzein with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine. The reaction typically occurs in an organic solvent like dichloromethane or tetrahydrofuran at room temperature .
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis generally follows the same principles as laboratory preparation, with adjustments for scale and efficiency. The use of automated reactors and continuous flow systems can enhance production efficiency and consistency.
Analyse Chemischer Reaktionen
Types of Reactions
Daidzein Bis-tert-butyldimethylsilyl Ether primarily undergoes substitution reactions due to the presence of the silyl ether group. It can also participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as halides or alkoxides.
Oxidation Reactions: Often use reagents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Commonly employ reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various silyl-protected derivatives, while oxidation and reduction reactions can modify the aromatic ring or the silyl ether group.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Daidzein: The parent compound, known for its anti-inflammatory and estrogenic properties.
Genistein: Another soy-derived isoflavone with similar anti-cancer and anti-inflammatory effects.
Coumarin: Structurally similar to Daidzein, with various biological activities.
Uniqueness
Daidzein Bis-tert-butyldimethylsilyl Ether is unique due to its silyl ether group, which enhances its stability and makes it a valuable analytical standard. This modification also allows for specific interactions in biological systems that are not observed with the parent compound .
Eigenschaften
IUPAC Name |
7-[tert-butyl(dimethyl)silyl]oxy-3-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]chromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H38O4Si2/c1-26(2,3)32(7,8)30-20-13-11-19(12-14-20)23-18-29-24-17-21(15-16-22(24)25(23)28)31-33(9,10)27(4,5)6/h11-18H,1-10H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZCZQFQHUYFLNW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)O[Si](C)(C)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H38O4Si2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80675654 |
Source


|
| Record name | 7-{[tert-Butyl(dimethyl)silyl]oxy}-3-(4-{[tert-butyl(dimethyl)silyl]oxy}phenyl)-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80675654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
482.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944912-19-0 |
Source


|
| Record name | 7-{[tert-Butyl(dimethyl)silyl]oxy}-3-(4-{[tert-butyl(dimethyl)silyl]oxy}phenyl)-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80675654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










